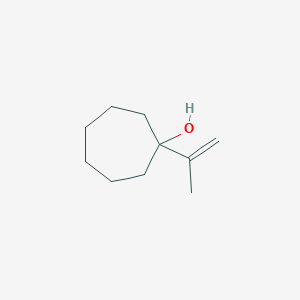

1-(Prop-1-en-2-yl)cycloheptan-1-ol

Description

1-(Prop-1-en-2-yl)cycloheptan-1-ol is a cycloheptanol derivative featuring a prop-1-en-2-yl (isopropenyl) substituent. Its structure combines a seven-membered cycloheptanol ring with a vinyl group, which influences its electronic and steric properties.

Properties

CAS No. |

3859-31-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-prop-1-en-2-ylcycloheptan-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)10(11)7-5-3-4-6-8-10/h11H,1,3-8H2,2H3 |

InChI Key |

BVTFPYDFJONAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(CCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-en-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with prop-1-en-2-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of 1-(Prop-1-en-2-yl)cycloheptan-1-ol typically involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are cycloheptanone or cycloheptanal.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

1-(Prop-1-en-2-yl)cycloheptan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

16-Amino-9,13-dimethyl-17-(prop-1-en-2-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (Asmatol)

- Structure : A steroidal derivative with a prop-1-en-2-yl group attached to a complex tricyclic framework.

- Key Differences: The cycloheptanol ring in the target compound is replaced by a fused cyclopenta-phenanthrene system. The prop-1-en-2-yl group is retained, but its position and the presence of amino and hydroxyl groups in asmatol confer distinct reactivity and biological activity.

- Biological Activity : Asmatol exhibits 55.84% anti-ulcerogenic activity at 50 mg/kg, suggesting that the prop-1-en-2-yl group may contribute to bioactivity in steroidal contexts .

Methyl (R,E)-2-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)hydrazine-1-carbodithioate (SMRCV)

- Structure : A cyclohexenyl derivative with a prop-1-en-2-yl substituent and a hydrazine-carbodithioate functional group.

- Key Differences: The six-membered cyclohexenyl ring and additional functional groups (hydrazine, dithiocarbamate) enhance polarity and metal-binding capacity compared to the simpler cycloheptanol backbone of the target compound.

- Synthesis : Prepared in 87% yield as a pale yellow powder, indicating favorable crystallinity under acidic conditions .

1-(4-Methoxyphenyl)cycloheptan-1-ol

- Structure: Cycloheptanol substituted with a methoxyphenyl group instead of prop-1-en-2-yl.

- Synthesized as a colorless oil (77% yield), contrasting with the crystalline solid state of SMRCV .

Ring Size and Conformational Effects

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure: Cyclopentanol with an amino-butyl substituent.

- Key Differences: The smaller five-membered ring increases ring strain but enhances rigidity compared to the more flexible cycloheptanol.

Carvyl Propionate (2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate)

- Structure: Cyclohexenol esterified with propionic acid and substituted with a methylethenyl group.

- Key Differences: The six-membered ring and ester functional group reduce steric hindrance and increase volatility. Classified as non-hazardous, suggesting low acute toxicity compared to uncharacterized cycloheptanol derivatives .

Reactivity and Functionalization

1-(Prop-2-yn-1-yl)cycloheptan-1-ol

- Structure : Analogous to the target compound but with a propargyl (prop-2-yn-1-yl) group.

- Key Differences : The terminal alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in the prop-1-en-2-yl variant. This difference highlights how electronic properties (sp-hybridization vs. sp²) dictate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.